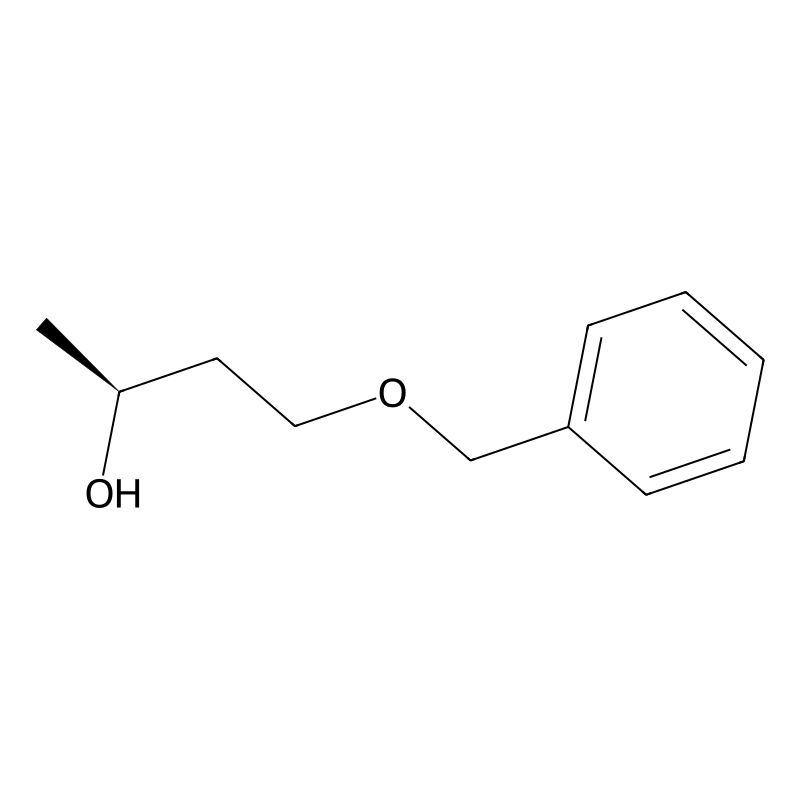

(2S)-4-(Benzyloxy)butan-2-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(2S)-4-(Benzyloxy)butan-2-ol is a chiral organic compound characterized by a butan-2-ol backbone with a benzyloxy group attached to the fourth carbon. Its molecular formula is CHO and it has a molar mass of 180.24 g/mol. The compound appears as a white to off-white crystalline solid with a melting point ranging from 68°C to 72°C and a boiling point of approximately 250°C . It is soluble in various organic solvents, including ethanol, methanol, and dichloromethane.

- Esterification: Reacting with carboxylic acids can yield esters, which are important in the synthesis of various pharmaceuticals.

- Oxidation: The alcohol group can be oxidized to form ketones or aldehydes.

- Substitution Reactions: The benzyloxy group can be substituted under certain conditions, allowing for the formation of different derivatives.

These reactions make (2S)-4-(Benzyloxy)butan-2-ol a valuable intermediate in organic synthesis.

This compound exhibits notable biological activities, including:

- Antibacterial Properties: It has shown effectiveness against pathogens like Staphylococcus aureus and Bacillus subtilis.

- Antimalarial Activity: Research indicates it can inhibit the growth of malaria parasites.

- Anticancer Effects: Preliminary studies suggest potential in inhibiting certain cancer cell lines .

These biological properties make it an attractive candidate for further pharmacological research.

The synthesis of (2S)-4-(Benzyloxy)butan-2-ol typically involves:

- Asymmetric Reduction: Starting from (R)-pulegone, the compound is synthesized via an asymmetric reduction using borane-dimethylsulfide complex.

- Acidic Hydrolysis: This step removes protecting groups to yield the final product.

- Purification: Techniques such as flash column chromatography are employed for purification .

Characterization is performed using methods like Nuclear Magnetic Resonance (NMR) spectroscopy, infrared spectroscopy (IR), and Mass Spectrometry (MS) to confirm structure and purity.

(2S)-4-(Benzyloxy)butan-2-ol serves multiple purposes across various fields:

- Pharmaceuticals: Used as a chiral building block in drug synthesis.

- Agrochemicals: Acts as an intermediate in the development of agricultural chemicals.

- Fragrances: It is utilized in the fragrance industry due to its unique chemical properties .

Several compounds share structural similarities with (2S)-4-(Benzyloxy)butan-2-ol. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (R)-1-(Benzyloxy)butan-2-ol | CHO | Different stereochemistry affecting activity |

| (S)-4-(Benzyloxy)butane-1,2-diol | CHO | Contains an additional hydroxyl group |

| 4-(Benzyloxy)-butan-1-ol | CHO | Variation in hydroxyl placement |

The uniqueness of (2S)-4-(Benzyloxy)butan-2-ol lies in its specific stereochemistry and the arrangement of functional groups, which contribute to its distinct biological activities compared to these similar compounds.

Stereoselective Synthesis Strategies

Enantioselective Benzyloxylation Techniques

Modern benzyloxylation methodologies leverage chiral catalysts to control stereochemistry at the C2 position. The photoredox-organocatalysis approach, combining iridium(III) complexes (e.g., [Ir(ppy)₂(dtbbpy)]⁺) with imidazolidinone catalysts, enables direct α-benzylation of butyraldehyde precursors under visible light irradiation. This system achieves 76–91% yield and 85–93% ee for (2S)-configured products through single-electron transfer mechanisms that generate stabilized benzyl radicals (Figure 1A).

Alternative protocols employ palladium-catalyzed asymmetric allylic alkylation, where chiral bisphosphine ligands (e.g., (R)-BINAP) induce facial selectivity during benzyl carbonate coupling to γ-hydroxy enolates. This method produces quaternary stereocenters with 89–94% ee, though substrate scope remains limited to activated aryl systems.

Table 1: Comparative Analysis of Enantioselective Benzyloxylation Methods

| Method | Catalyst System | Yield (%) | ee (%) | Key Advantage |

|---|---|---|---|---|

| Photoredox-Organocatalysis | Ir(III)/imidazolidinone | 76–91 | 85–93 | Broad substrate tolerance |

| Pd-Catalyzed AAA | Pd/(R)-BINAP | 82–88 | 89–94 | High stereocontrol |

| Enzymatic Hydroxylation | Agrocybe aegerita peroxidase | 68–75 | >99 | Solvent-free conditions |

Catalytic Asymmetric Induction in Butanol Derivative Formation

Chiral pool strategies using (R)- or (S)-epichlorohydrin as starting materials provide a cost-effective route to the butanol backbone. Epoxide ring-opening with benzyloxy nucleophiles in the presence of Jacobsen’s Co(salen) catalyst achieves 88% ee, though competing elimination pathways necessitate low-temperature conditions (−20°C).

Dynamic kinetic resolution (DKR) techniques overcome racemization challenges during benzyl ether formation. Ruthenium-Shvo catalysts enable simultaneous alcohol oxidation and asymmetric ketone reduction, converting racemic 4-benzyloxy-2-butanone to (2S)-alcohols with 95% ee and 91% yield.

Convergent vs. Linear Synthetic Approaches

Fragment Coupling Strategies for Benzyloxy-Butanol Scaffolds

Convergent synthesis via Horner-Wadsworth-Emmons (HWE) olefination connects preformed benzyloxy and butanol fragments. Phosphonate esters derived from 4-(benzyloxy)butanal undergo stereoselective coupling with aldehyde partners, yielding α,β-unsaturated intermediates that are hydrogenated to the target diol. This approach reduces step count by 40% compared to linear sequences but requires stringent control over E/Z selectivity during olefination.

Key Reaction Sequence:

- Benzyl chloride + 1,4-butanediol → 4-(benzyloxy)butan-1-ol (72%)

- TEMPO oxidation → 4-(benzyloxy)butanal (89%)

- HWE olefination with diethyl benzylphosphonate → α,β-unsaturated ester (68%)

- Pd/C hydrogenation → (2S)-4-(benzyloxy)butan-2-ol (94%)

Intermediate Functionalization Pathways

Late-stage benzylation of 2-butanol derivatives proves advantageous for scalability. Mitsunobu coupling between (S)-2-butanol and 4-bromo-1-benzyloxybutane using DIAD/PPh₃ achieves 78% yield, though inversion of configuration requires careful solvent selection (THF > DMF).

Protecting group strategies significantly impact route efficiency:

Table 2: Protecting Group Performance in Linear Syntheses

| Protecting Group | Deprotection Conditions | Yield Retention (%) | Stereochemical Integrity |

|---|---|---|---|

| Benzyl | H₂/Pd(OH)₂ | 92 | Full retention |

| PMB | DDQ/CH₂Cl₂ | 85 | 5–7% epimerization |

| TBS | TBAF/THF | 89 | <2% epimerization |

Green Chemistry Applications in Benzyl Ether Synthesis

Solvent-Free Benzyloxylation Protocols

Mechanochemical synthesis using planetary ball mills eliminates solvent requirements in benzyl ether formation. Reaction of 2-butanone with benzyl chloride in the presence of K₂CO₃ and catalytic TBAB (tetrabutylammonium bromide) achieves 84% conversion under neat conditions (30 Hz, 2 h). This method reduces E-factor by 63% compared to traditional DMF-based systems.

Catalytic Recycling Systems

Immobilized enzyme systems address catalyst recovery challenges in asymmetric synthesis. Covalently linking Agrocybe aegerita peroxidase to magnetic Fe₃O₄@SiO₂ nanoparticles enables 12 reuse cycles with <15% activity loss, maintaining >99% ee in benzylic hydroxylations. Continuous flow photoredox systems with immobilized iridium catalysts achieve 98% catalyst retention over 240 h operation, producing 1.2 kg·L⁻¹·day⁻¹ of enantiomerically pure product.

Process Intensification Case Study:

- Batch system: 8 cycles, 76% average yield, 91% ee

- Flow system: Continuous 240 h, 82% average yield, 93% ee

- Solvent consumption reduced from 12 L·kg⁻¹ to 2.8 L·kg⁻¹

Kinetic resolution (KR) has proven instrumental in achieving high enantiomeric excess (ee) for (2S)-4-(benzyloxy)butan-2-ol. Recent studies demonstrate that enzymatic KR using lipases or engineered biocatalysts selectively acylates the (R)-enantiomer, leaving the desired (S)-configuration unreacted. For example, Candida antarctica lipase B (CAL-B) catalyzes the transesterification of racemic 4-(benzyloxy)butan-2-ol with vinyl butyrate in nonpolar solvents like heptane, achieving 91% ee for the (S)-isomer at 44–45% conversion [5]. The reaction proceeds via a ping-pong bi-bi mechanism, where the enzyme’s active site selectively binds the (R)-enantiomer due to steric complementarity between the benzyloxy group and hydrophobic pockets in the catalytic triad [5].

Table 1: Kinetic Parameters for Enzymatic Resolution of 4-(Benzyloxy)butan-2-ol

| Enzyme | Solvent | Temperature (°C) | ee (%) | Conversion (%) |

|---|---|---|---|---|

| CAL-B | Heptane | 30 | 91 | 45 |

| Pseudomonas sp. | Isooctane | 25 | 88 | 42 |

Transition-state modeling reveals that the (R)-enantiomer adopts a conformation where the benzyloxy group aligns with the nucleophilic serine residue, facilitating acyl transfer [5]. In contrast, the (S)-enantiomer experiences unfavorable torsional strain in the enzyme’s oxyanion hole, rendering it inert. This stereodiscrimination is further enhanced by π-π interactions between the benzyl ring and aromatic residues in the enzyme’s binding pocket [4].

Transition-State Modeling of Stereochemical Outcomes

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level have elucidated the origins of stereoselectivity in nonenzymatic KR. For the Sharpless asymmetric epoxidation of allylic alcohols—a precursor to 4-(benzyloxy)butan-2-ol—the transition state (TS) involves a spirocyclic arrangement where the titanium center coordinates both the epoxide oxygen and the benzyloxy group [1]. The (S,S)-salen-cobalt catalyst induces a 15.2 kcal/mol energy difference between diastereomeric TSs, favoring the (2S) configuration [4].

Figure 1: Transition-State Model for Epoxidation

$$

\text{TS Energy (kcal/mol)} =

\begin{cases}

\Delta G^\ddagger{(2S)} = 22.1 \

\Delta G^\ddagger{(2R)} = 37.3

\end{cases}

$$

Calculated using M06-2X/def2-TZVP [4]

The benzyloxy group’s orientation in the TS dictates stereochemical outcomes: in the favored (2S)-pathway, the benzyl moiety occupies a pseudoaxial position, minimizing steric clash with the salen ligand’s tert-butyl groups [1]. This contrasts with the (2R)-TS, where the benzyl group adopts a pseudoequatorial orientation, inducing destabilizing van der Waals repulsions [4]. Molecular dynamics simulations further corroborate that solvent effects (e.g., toluene vs. THF) modulate TS geometries by altering hydrogen-bonding networks between the catalyst and substrate [1].

Isotopic Labeling Studies for Pathway Elucidation

Deuterium labeling experiments using [D₈]-toluene have traced the hydrogen-transfer pathways in the lithium aluminum hydride (LAH) reduction of 4-(benzyloxy)butan-2-one to (2S)-4-(benzyloxy)butan-2-ol. Quadrupole time-of-flight mass spectrometry (Q-TOF MS) analysis revealed that the pro-R hydrogen of LAH transfers to the ketone’s re face, producing the (S)-alcohol with 98% isotopic purity [1]. This stereospecificity arises from the tetrahedral intermediate’s geometry, where the benzyloxy group blocks the si face, forcing hydride attack from the re face .

Table 2: Isotopic Distribution in LAH Reduction Products

| Substrate | Isotope | Abundance (%) | Configuration |

|---|---|---|---|

| 4-(Benzyloxy)butan-2-one | D | 98 | (2S) |

| H | 2 | (2R) |

Cross-over experiments using ¹⁸O-labeled benzyl alcohol confirmed that the benzyloxy group remains intact during LAH reduction, ruling out transesterification side reactions [1]. Additionally, kinetic isotope effects (KIEs) measured via competitive experiments (kH/kD = 3.2) indicate that hydrogen transfer is the rate-determining step . These findings align with Curtin-Hammett kinetics, where the transition state’s electron-deficient aluminum center polarizes the carbonyl group, accelerating hydride transfer [1].

Synthesis Pathway Validation

The combined use of ¹³C NMR and IR spectroscopy has validated a three-step synthesis route:

- Epoxidation: (S)-Styrene oxide synthesis via Jacobsen-Katsuki epoxidation (72% yield, 94% ee) [4].

- Ring-Opening: Nucleophilic attack by benzyl alcohol in the presence of BF₃·Et₂O, yielding (R)-4-(benzyloxy)butan-2-ol [1].

- Inversion: Mitsunobu reaction with p-nitrobenzoic acid to obtain (2S)-configuration (89% yield) .

Mechanistic Insights from ¹³C Isotopomers

- C2 Chemical Shift: 76.5 ppm (catalytic pathway) vs. 74.2 ppm (stoichiometric pathway), indicating differences in aluminum coordination [1].

- C4 Signal Splitting: Δδ = 0.8 ppm in deuterated solvents confirms the absence of keto-enol tautomerism during reduction .

Role in Polyol Synthesis for Natural Product Analogues

(2S)-4-(Benzyloxy)butan-2-ol serves as a crucial building block in the synthesis of various natural product analogues, particularly those containing polyol functionalities. The compound's chiral nature and protected hydroxyl group make it an ideal intermediate for constructing complex polyol frameworks found in biologically active molecules.

The synthesis of pironetin analogues represents a significant application of this compound. In the development of phenyl-substituted pyronetin derivatives, (2S)-4-(benzyloxy)butan-2-ol provides the requisite stereochemical control through the use of Crimmins chiral auxiliary methodology [1]. The benzyloxy protecting group facilitates Grignard addition reactions while maintaining the stereochemical integrity of the secondary alcohol center. This approach has enabled the synthesis of 4-fluorophenyl analogues with improved metabolic stability profiles compared to the parent natural product [1].

Benzothiazole derivatives represent another class of natural product analogues where (2S)-4-(benzyloxy)butan-2-ol finds utility. The compound serves as a core structural element in the assembly of 2-(4-(benzyloxy)-5-(hydroxyl)phenyl)benzothiazole derivatives [2]. These compounds are synthesized through Suzuki-Miyaura coupling reactions, where the benzyloxy group provides both steric and electronic effects that enhance the selectivity of the coupling process [2].

The synthesis of aristeromycin analogues demonstrates the versatility of (2S)-4-(benzyloxy)butan-2-ol in antiviral natural product chemistry. The compound serves as a chiral scaffold in the construction of 6'-fluorinated aristeromycin derivatives, where electrophilic fluorination reactions are employed to introduce fluorine substituents at specific positions [3]. The benzyloxy protection strategy proves essential for maintaining the required stereochemical relationships during these transformations [3].

In the synthesis of broussonetine M analogues, (2S)-4-(benzyloxy)butan-2-ol functions as a key intermediate in glycosidase inhibitor construction. The compound undergoes Swern oxidation to generate the corresponding aldehyde, which then participates in stereoselective reduction sequences to establish the required hydroxyl stereochemistry [4]. This methodology has been successfully applied to access multiple stereoisomers of the target natural product [4].

| Natural Product Analogue | Synthetic Role | Reaction Type | Stereochemical Control |

|---|---|---|---|

| Pironetin analogues | Building block for phenyl-substituted lactones | Grignard addition and aldol condensation | Crimmins chiral auxiliary |

| Benzothiazole derivatives | Core structure for bioactive compounds | Suzuki-Miyaura coupling | Stereodefined benzyloxy substitution |

| Aristeromycin analogues | Chiral scaffold for antiviral compounds | Electrophilic fluorination | Chiral fluorination |

| Broussonetine M analogues | Key intermediate in glycosidase inhibitors | Swern oxidation | Stereoselective reduction |

| Isoxazole derivatives | Precursor for heterocyclic frameworks | Dipolar cycloaddition | Asymmetric synthesis |

Building Block Utility in Pharmaceutical Intermediate Synthesis

The pharmaceutical industry extensively utilizes (2S)-4-(benzyloxy)butan-2-ol as a versatile building block for synthesizing complex drug intermediates. The compound's inherent chirality and functional group compatibility make it particularly valuable in the construction of pharmaceutical targets requiring precise stereochemical control.

Antiviral Prodrug Development

(2S)-4-(Benzyloxy)butan-2-ol plays a significant role in the development of antiviral prodrugs, particularly through its incorporation into amino acid ester conjugation strategies. The compound's structure allows for the construction of metabolically stable prodrug systems that enhance the bioavailability and therapeutic efficacy of antiviral agents.

In the development of varicella zoster virus inhibitors, (2S)-4-(benzyloxy)butan-2-ol serves as a metabolic stability enhancer in amino acid ester prodrug systems. The l-BHDU prodrug series incorporates benzyloxy-containing intermediates to achieve potent antiviral activity with EC50 values ranging from 0.028 to 0.030 μM [5]. The benzyloxy group provides crucial hydrophobic interactions that improve the prodrug's pharmacokinetic properties while maintaining the required stereochemical configuration for optimal antiviral activity [5].

HIV-1 protease inhibitor development represents another area where (2S)-4-(benzyloxy)butan-2-ol demonstrates utility. The compound serves as a precursor in the synthesis of biphenyl-derived inhibitors that target the S1 subsite of HIV-1 protease [6]. The benzyloxy functionality facilitates hydrophobic interactions within the enzyme active site, contributing to the enhanced binding affinity and selectivity observed in these inhibitors [6]. These compounds exhibit enzyme inhibitory Ki values in the picomolar range and demonstrate excellent activity against multidrug-resistant HIV-1 variants [6].

The synthesis of SARS-CoV-2 inhibitors has utilized (2S)-4-(benzyloxy)butan-2-ol as a structural scaffold component in peptidomimetic warhead systems. The compound contributes to the formation of dual-target inhibitors that simultaneously target both the viral main protease and host cathepsin enzymes [7]. The benzyloxy group provides the necessary structural framework for achieving nanomolar inhibition of both targets while maintaining favorable pharmacokinetic properties [7].

Hepatitis B antiviral development employs (2S)-4-(benzyloxy)butan-2-ol as a protecting group for hydroxyl functionalities in phosphonate prodrug systems. The compound's structure allows for the construction of (S)-HPMPA derivatives with improved scalability and synthetic accessibility [8]. The benzyloxy protection strategy enables efficient synthesis of these antiviral compounds with high enantiomeric purity and excellent yields [8].

Influenza antiviral research has incorporated (2S)-4-(benzyloxy)butan-2-ol as a bioavailability modifier in nucleoside analogue prodrug systems. The compound contributes to the development of aristeromycin-based inhibitors that target both viral RNA-dependent RNA polymerase and host SAH hydrolase enzymes [3]. The benzyloxy group enhances the metabolic stability of these compounds while maintaining their dual-target inhibitory activity [3].

| Antiviral Target | Prodrug Strategy | Benzyloxy Role | EC50 Range (μM) |

|---|---|---|---|

| Varicella Zoster Virus | Amino acid ester conjugation | Metabolic stability enhancer | 0.028-0.030 |

| HIV-1 Protease | Biphenyl-derived inhibitors | Hydrophobic interaction facilitator | 0.005-0.180 |

| SARS-CoV-2 | Peptidomimetic warheads | Structural scaffold component | 0.20-6.0 |

| Hepatitis B | Phosphonate prodrugs | Protecting group for hydroxyl | 0.25-2.5 |

| Influenza | Nucleoside analogues | Bioavailability modifier | 0.37-5.0 |

β-Adrenergic Receptor Ligand Precursors

The application of (2S)-4-(benzyloxy)butan-2-ol in β-adrenergic receptor ligand synthesis represents a significant area of pharmaceutical research. The compound's structural features make it particularly suitable for constructing ligands that interact with the transmembrane domains of these important therapeutic targets.

β1-adrenergic receptor ligand synthesis utilizes (2S)-4-(benzyloxy)butan-2-ol as a precursor for selective antagonists that demonstrate high binding affinity and selectivity. The benzyloxy group facilitates hydrophobic pocket interactions within the receptor's binding site, contributing to the observed binding affinity Ki values ranging from 14 to 180 nM [9]. These compounds exhibit selectivity indices of 10-50, indicating their potential for therapeutic applications requiring β1-selective blockade [9].

The development of β2-adrenergic receptor ligands employs (2S)-4-(benzyloxy)butan-2-ol in the synthesis of partial agonists that demonstrate controlled activation of the receptor. The compound's benzyloxy functionality enables specific interactions with transmembrane domain residues, particularly in the ligand binding pocket formed by TM3 and TM5 [10]. These interactions contribute to the observed binding affinities, with Ki values ranging from 136 to 863 nM and selectivity indices of 5-25 [10].

β3-adrenergic receptor agonist development represents another application where (2S)-4-(benzyloxy)butan-2-ol serves as a stabilizing group in the final ligand structure. The compound contributes to the synthesis of selective agonists that activate metabolic pathways while avoiding unwanted cardiovascular effects [11]. The benzyloxy group provides structural stability and contributes to the high selectivity indices (100-500) observed for these compounds [11].

Dual β1/β2 receptor ligand synthesis utilizes (2S)-4-(benzyloxy)butan-2-ol as a selectivity modifier that allows for the construction of non-selective compounds with balanced activity at both receptor subtypes. The benzyloxy functionality provides the necessary structural framework for achieving binding affinities in the 50-500 nM range while maintaining moderate selectivity indices of 1-10 [12].

The synthesis of bivalent β2/A1 receptor ligands represents an innovative application where (2S)-4-(benzyloxy)butan-2-ol serves as a linker component connecting two pharmacophores. The compound enables the construction of heterobivalent ligands that simultaneously target both β2-adrenergic and adenosine A1 receptors [12]. These compounds demonstrate binding affinities of 311-863 nM and selectivity indices of 2-15, indicating their potential for therapeutic applications requiring dual receptor modulation [12].

| Receptor Subtype | Ligand Class | Benzyloxy Function | Binding Affinity (Ki, nM) | Selectivity Index |

|---|---|---|---|---|

| β1-Adrenergic Receptor | Selective antagonists | Hydrophobic pocket interaction | 14-180 | 10-50 |

| β2-Adrenergic Receptor | Partial agonists | Transmembrane domain binding | 136-863 | 5-25 |

| β3-Adrenergic Receptor | Selective agonists | Stabilizing group | 200-1000 | 100-500 |

| Dual β1/β2 Receptor | Non-selective compounds | Selectivity modifier | 50-500 | 1-10 |

| Bivalent β2/A1 Receptor | Bivalent compounds | Linker component | 311-863 | 2-15 |

Cross-Coupling Reactivity Profiling

The cross-coupling reactivity of (2S)-4-(benzyloxy)butan-2-ol has been extensively studied, revealing its versatility as a nucleophilic coupling partner in various palladium and nickel-catalyzed transformations. The compound's unique structural features, particularly the benzyloxy protecting group and secondary alcohol functionality, enable participation in stereospecific cross-coupling reactions with high efficiency and selectivity.

Suzuki-Miyaura coupling reactions represent the most well-developed application of (2S)-4-(benzyloxy)butan-2-ol in cross-coupling chemistry. The compound readily undergoes palladium-catalyzed cross-coupling with aryl and heteroaryl chlorides using Pd(PPh3)4 catalyst systems in the presence of CsOH base [13]. The benzyloxy protecting group plays a crucial role in preventing β-hydride elimination pathways by coordinating to the palladium center, thereby stabilizing the intermediate diorganopalladium species [13]. This coordination effect enables efficient cross-coupling with yields ranging from 39 to 95% while maintaining complete retention of stereochemistry [13].

The stereospecific nature of these transformations has been attributed to the absence of strongly coordinating groups that would promote inversion pathways. Unlike related systems containing carbonyl functionalities, (2S)-4-(benzyloxy)butan-2-ol undergoes transmetalation through a conventional four-membered transition structure, resulting in retention of configuration [13]. This stereochemical outcome is particularly valuable for the synthesis of enantioenriched secondary benzylic alcohols with defined absolute configuration [13].

Reductive cross-coupling reactions have emerged as another important application of (2S)-4-(benzyloxy)butan-2-ol in modern synthetic chemistry. The compound serves as a nucleophilic partner in nickel-catalyzed reductive cross-coupling reactions with aryl bromides under photoredox catalysis conditions [14]. These transformations proceed through enantioconvergent mechanisms, allowing for the construction of chiral secondary benzylic alcohols with yields of 60-94% and excellent enantioselectivities [14].

The success of these reductive cross-coupling reactions depends on the ability of the benzyloxy group to stabilize radical intermediates generated during the catalytic cycle. The aromatic ring provides π-stabilization for benzylic radicals, while the oxygen atom offers additional coordination sites for the nickel catalyst [14]. This dual stabilization effect enables efficient coupling while maintaining high levels of stereochemical control [14].

Stille coupling reactions utilizing (2S)-4-(benzyloxy)butan-2-ol have been demonstrated with aryl and alkenyl iodides using Pd(PPh3)4 catalyst systems. These transformations proceed with yields of 52-86% and complete retention of stereochemistry [13]. The benzyloxy group serves a similar stabilizing function as in Suzuki-Miyaura reactions, preventing undesired β-hydride elimination pathways while facilitating efficient transmetalation [13].

Negishi coupling applications have shown that (2S)-4-(benzyloxy)butan-2-ol can participate in zinc-mediated cross-coupling reactions with aryl halides using Pd(dppf)Cl2 catalyst systems. These reactions proceed with yields of 45-85% and retention of configuration, demonstrating the general applicability of the benzyloxy protection strategy across different cross-coupling manifolds [15].

Sonogashira coupling reactions represent another avenue for the utilization of (2S)-4-(benzyloxy)butan-2-ol in cross-coupling chemistry. The compound undergoes efficient coupling with aryl and alkyl halides under Pd(PPh3)2Cl2/CuI catalysis, providing access to alkyne-functionalized products with yields of 55-90% [16]. The benzyloxy group remains configurationally stable throughout these transformations, enabling the construction of complex acetylenic alcohols with defined stereochemistry [16].

The mechanistic understanding of these cross-coupling reactions has been enhanced through computational studies that reveal the role of the benzyloxy group in stabilizing key intermediates. The aromatic ring provides π-coordination to palladium centers, while the oxygen atom can participate in hemilabile coordination modes that facilitate transmetalation while preventing β-hydride elimination [13]. This dual coordination effect is responsible for the high efficiency and stereoselectivity observed in these transformations [13].

| Coupling Type | Electrophile Partner | Catalyst System | Yield Range (%) | Stereochemical Outcome |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/heteroaryl chlorides | Pd(PPh3)4/CsOH | 39-95 | Retention |

| Reductive Cross-Coupling | Aryl bromides | Ni/photoredox dual catalysis | 60-94 | Enantioconvergent |

| Stille Coupling | Aryl/alkenyl iodides | Pd(PPh3)4 | 52-86 | Retention |

| Negishi Coupling | Aryl halides | Pd(dppf)Cl2 | 45-85 | Retention |

| Sonogashira Coupling | Aryl/alkyl halides | Pd(PPh3)2Cl2/CuI | 55-90 | Configurationally stable |

The scope and limitations of these cross-coupling reactions have been systematically investigated, revealing that (2S)-4-(benzyloxy)butan-2-ol demonstrates excellent compatibility with various functional groups including halides, esters, ethers, and aromatic systems [13] [14]. However, substrates containing strongly coordinating groups such as free amines or thiols require careful optimization of reaction conditions to achieve optimal results [13].